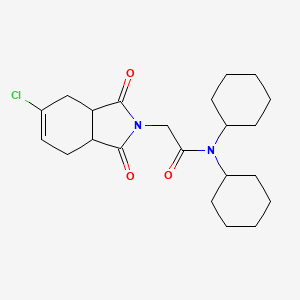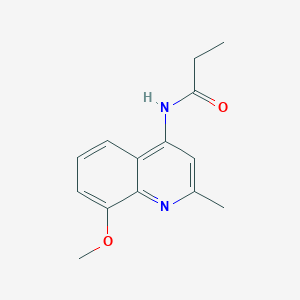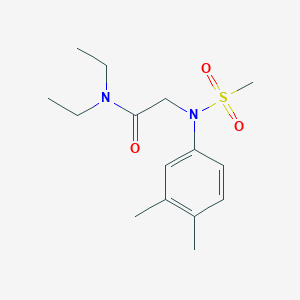
1-(2,3-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as DNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DNBP belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action, physiological effects, and biochemical properties.
科学的研究の応用
DNBP has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, and antipsychotic properties. DNBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, DNBP has shown promising results in various studies related to its anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of DNBP is not fully understood. However, various studies have suggested that it acts as a modulator of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward. DNBP has also been shown to interact with the serotonergic and glutamatergic systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
DNBP has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and reward. DNBP has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the regulation of the immune system.
実験室実験の利点と制限
DNBP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological activities. However, DNBP also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Furthermore, DNBP has not been extensively studied in clinical trials, and its efficacy and safety in humans are not yet established.
将来の方向性
There are several future directions for research on DNBP. One direction is to further investigate its mechanism of action and its interactions with the dopaminergic, serotonergic, and glutamatergic systems. Another direction is to study its potential use in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, future research could focus on the development of new derivatives of DNBP with improved pharmacological properties.
Conclusion:
1-(2,3-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as DNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DNBP has shown promising results in various studies related to its mechanism of action, physiological effects, and biochemical properties. However, further research is needed to fully understand its long-term effects and safety profile. DNBP has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its mechanism of action, its potential use in the treatment of various neurological and psychiatric disorders, and the development of new derivatives with improved pharmacological properties.
合成法
The synthesis of DNBP involves the reaction between 2,3-dimethoxybenzylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce DNBP. This method has been reported in various studies and has been found to be efficient and reliable.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-18-5-3-4-15(19(18)26-2)14-20-10-12-21(13-11-20)16-6-8-17(9-7-16)22(23)24/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILBYTZNFRPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)